(R)-3-Amino-8-bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one
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Overview
Description
®-3-Amino-8-bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one is a heterocyclic compound that belongs to the class of oxazepines. This compound is characterized by its unique structure, which includes a bromine atom and an amino group attached to a dihydrobenzo oxazepine ring. The presence of these functional groups makes it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-8-bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one typically involves the following steps:
N-Arylation Reaction: The process begins with the N-arylation of 2-aminophenol with 2-halogenated benzoic or phenylacetic acids.
Intramolecular Lactonization or Acylation: The resulting N-arylated intermediates undergo chemo- and regio-selective intramolecular lactonization or acylation to form the oxazepine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of biomass-derived starting materials can make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-8-bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepinones.
Reduction: Reduction reactions can convert the oxazepine ring to more saturated derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxazepinones, reduced oxazepine derivatives, and substituted oxazepines with different functional groups .
Scientific Research Applications
®-3-Amino-8-bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ®-3-Amino-8-bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one involves its interaction with specific molecular targets and pathways. The amino and bromine functional groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,e][1,4]oxazepin-11(5H)-ones: These compounds share a similar oxazepine ring structure but differ in the substitution pattern.
Quinazolinimines: These compounds have a similar nitrogen-containing heterocyclic structure but with different ring systems
Uniqueness
®-3-Amino-8-bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one is unique due to the presence of both an amino group and a bromine atom on the oxazepine ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(3R)-3-amino-8-bromo-3,5-dihydro-2H-1,5-benzoxazepin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c10-5-1-2-7-8(3-5)14-4-6(11)9(13)12-7/h1-3,6H,4,11H2,(H,12,13)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPKSKIYPBDTCY-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=C(O1)C=C(C=C2)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(=O)NC2=C(O1)C=C(C=C2)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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